

Spectroscopic Analysis of 4-Bromo-1,5-dimethyl-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: **4-Bromo-1,5-dimethyl-1H-indazole**

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of **4-Bromo-1,5-dimethyl-1H-indazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the current limited availability of public spectroscopic data, this document outlines the theoretical expectations and standard methodologies for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this specific molecule. The guide is designed to equip researchers with the foundational knowledge to perform and interpret these analyses upon obtaining a sample.

Introduction: The Significance of 4-Bromo-1,5-dimethyl-1H-indazole

Indazole derivatives are a well-established class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities have led to their use in the development of therapeutics for a range of conditions. The specific compound, **4-Bromo-1,5-dimethyl-1H-indazole**, with its molecular formula $C_9H_9BrN_2$ and a molecular weight of 225.09 g/mol, presents a unique substitution pattern that is of interest for the synthesis of novel chemical entities.^[1] The bromine atom at the 4-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the creation of diverse molecular libraries for drug discovery programs.

The precise characterization of this molecule is paramount for its application in research and development. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous confirmation of the molecular structure, assessing purity, and offering insights into the electronic and vibrational properties of the molecule. This guide will delve into the expected spectroscopic signatures of **4-Bromo-1,5-dimethyl-1H-indazole**.

Molecular Structure and Expected Spectroscopic Features

A thorough understanding of the molecular structure is essential for predicting and interpreting spectroscopic data. The structure of **4-Bromo-1,5-dimethyl-1H-indazole** is presented below, with atom numbering for reference in the subsequent spectroscopic discussions.

Figure 1: Molecular Structure of **4-Bromo-1,5-dimethyl-1H-indazole** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For **4-Bromo-1,5-dimethyl-1H-indazole**, both ^1H and ^{13}C NMR will provide critical information.

^1H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), integration (number of protons), and multiplicity (splitting pattern).

Expected ^1H NMR Data:

Protons	Expected Chemical Shift (ppm)	Multiplicity	Integration	Notes
N-CH ₃	3.8 - 4.2	Singlet	3H	The methyl group on the nitrogen is expected to be deshielded.
C-CH ₃	2.3 - 2.7	Singlet	3H	The methyl group on the aromatic ring will have a typical chemical shift.
H-3	7.8 - 8.2	Singlet	1H	This proton on the pyrazole ring is typically in the downfield region.
H-6	7.0 - 7.4	Doublet	1H	Aromatic proton adjacent to a proton.
H-7	7.2 - 7.6	Doublet	1H	Aromatic proton adjacent to a proton.

Protocol for ¹H NMR Data Acquisition:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromo-1,5-dimethyl-1H-indazole** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Data Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: Approximately 16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans for a sufficiently concentrated sample.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

^{13}C NMR Spectroscopy

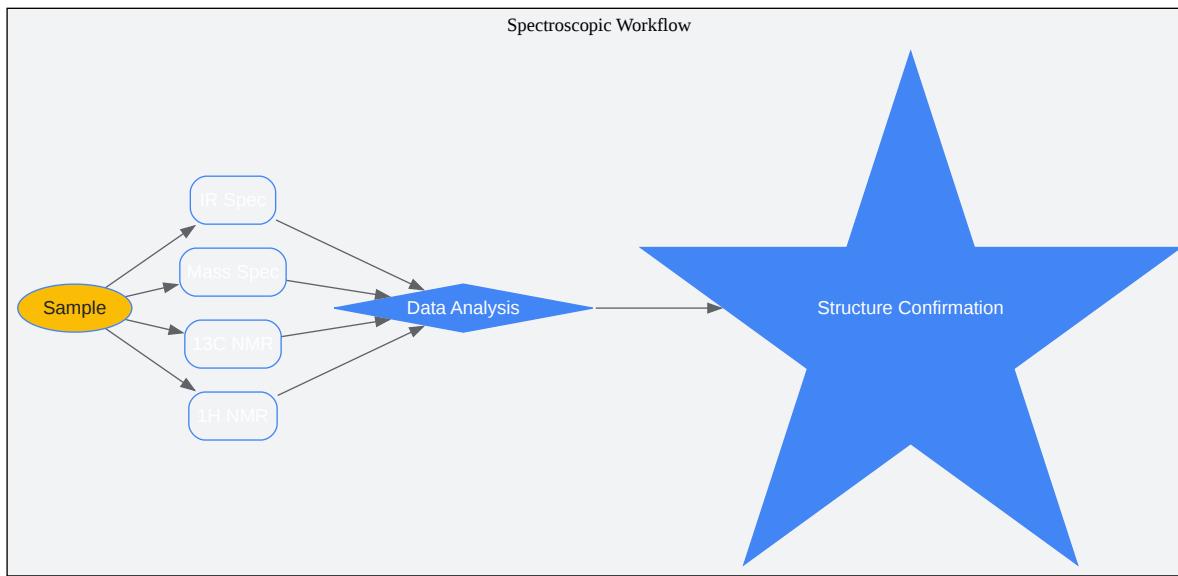
The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the molecule.

Expected ^{13}C NMR Data:

Carbon	Expected Chemical Shift (ppm)	Notes
N-CH ₃	35 - 45	
C-CH ₃	15 - 25	
C-3	130 - 140	
C-3a	120 - 130	Quaternary carbon
C-4	95 - 105	Carbon bearing the bromine atom
C-5	135 - 145	Carbon bearing the methyl group
C-6	115 - 125	
C-7	120 - 130	
C-7a	140 - 150	Quaternary carbon

Protocol for ^{13}C NMR Data Acquisition:

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrumentation: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ^1H frequency).
- Data Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: Approximately 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 512-2048 scans, as ^{13}C has a low natural abundance.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the solvent peak (e.g., CDCl_3 at 77.16 ppm).



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Figure 2: General workflow for the spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expected Mass Spectrum Data:

- Molecular Ion (M^+): An isotopic cluster will be observed for the molecular ion due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio). The expected m/z values will be around 224 and 226.
- Fragmentation: Fragmentation patterns may involve the loss of a methyl group (-15 amu), a bromine atom (-79 or -81 amu), or other characteristic cleavages of the indazole ring.

Protocol for Mass Spectrometry Data Acquisition:

- Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Utilize an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.
- Data Acquisition Parameters:
 - Ionization Mode: Positive ion mode is typically effective for nitrogen-containing heterocycles.
 - Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
- Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3100 - 3000	Aromatic C-H	Stretching
2950 - 2850	Aliphatic C-H	Stretching
1620 - 1580	C=C	Aromatic ring stretching
1500 - 1450	C=N	Ring stretching
1380 - 1360	C-H	Methyl bending
700 - 600	C-Br	Stretching

Protocol for IR Spectroscopy Data Acquisition:

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition Parameters:
 - Spectral Range: Typically 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans.
- Data Analysis: Correlate the observed absorption bands with the expected functional groups in the molecule.

Conclusion

The comprehensive spectroscopic analysis of **4-Bromo-1,5-dimethyl-1H-indazole**, employing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, is essential for its unequivocal structural confirmation and purity assessment. While publicly available experimental data is currently limited, this guide provides a robust framework for researchers to acquire and interpret the necessary spectroscopic information. The methodologies and expected data

presented herein serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of this and related indazole derivatives.

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References

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